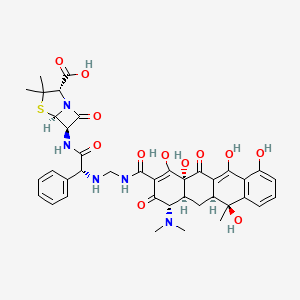![molecular formula C30H44O5 B579380 (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione CAS No. 15371-85-4](/img/structure/B579380.png)
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione is a triterpenoid compound derived from the Cucurbitaceae family, specifically from a hybrid of Lagenaria siceraria . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione involves the isolation of triterpenoids from the fruits of Lagenaria siceraria hybrids. The major component, 22-deoxocucurbitacin D, and the minor compound, an α-ketol isomer, 22-deoxoisocucurbitacin D, are isolated using physical measurements such as nuclear magnetic resonance and circular dichroism . Mild treatment with acid results in the elimination of the hydroxyl group at position-25 and the formation of an ether bridge between positions-16 and -23 .
Chemical Reactions Analysis
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids for elimination reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions include derivatives with modified functional groups, such as ethers and ketones .
Scientific Research Applications
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione has several scientific research applications. In chemistry, it is used to study the structural properties and reactivity of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating signaling pathways and inhibiting the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione is compared with other similar compounds, such as 22-deoxocucurbitacin D and other cucurbitacins. These compounds share a similar tetracyclic cucurbitane nucleus skeleton but differ in their oxygenation functionalities at various positions . The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct biological activities .
List of Similar Compounds::- 22-deoxocucurbitacin D
- Cucurbitacin E
- Cucurbitacin B
- Cucurbitacin I
Properties
CAS No. |
15371-85-4 |
|---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.677 |
InChI |
InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19,21-22,24-25,33-34H,10,12-15H2,1-8H3/t17?,19-,21-,22+,24+,25+,27+,28-,29+,30+/m1/s1 |
InChI Key |
MTVYZEDBHRQICX-LIEYGWKJSA-N |
SMILES |
CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(=O)C(C5(C)C)O)C)C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B579305.png)


![spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,5'-imidazolidine]-2',4'-dione](/img/structure/B579310.png)
![Benzo[g]benzotriazol-1-amine](/img/structure/B579311.png)
![[1,2,4]Triazolo[4,3-d][1,2,4]triazine](/img/structure/B579313.png)
![[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate](/img/structure/B579316.png)



